molecular formula C15H14O3 B6397761 2-(4-Hydroxymethylphenyl)-5-methylbenzoic acid CAS No. 1261923-75-4

2-(4-Hydroxymethylphenyl)-5-methylbenzoic acid

Cat. No.: B6397761
CAS No.: 1261923-75-4
M. Wt: 242.27 g/mol
InChI Key: SFUIICCGTNPJCC-UHFFFAOYSA-N
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Description

2-(4-Hydroxymethylphenyl)-5-methylbenzoic acid is an organic compound with a complex structure that includes both hydroxymethyl and methylbenzoic acid functional groups

Properties

IUPAC Name

2-[4-(hydroxymethyl)phenyl]-5-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-10-2-7-13(14(8-10)15(17)18)12-5-3-11(9-16)4-6-12/h2-8,16H,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFUIICCGTNPJCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=C(C=C2)CO)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20689098
Record name 4'-(Hydroxymethyl)-4-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20689098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261923-75-4
Record name 4'-(Hydroxymethyl)-4-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20689098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Hydroxymethylphenyl)-5-methylbenzoic acid typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of toluene derivatives followed by oxidation and hydroxymethylation. The reaction conditions often require the use of catalysts such as aluminum chloride and oxidizing agents like potassium permanganate.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.

    Reduction: The compound can undergo reduction reactions to form alcohol derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of 2-(4-carboxyphenyl)-5-methylbenzoic acid.

    Reduction: Formation of 2-(4-hydroxymethylphenyl)-5-methylbenzyl alcohol.

    Substitution: Formation of various halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

2-(4-Hydroxymethylphenyl)-5-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its structural properties.

Mechanism of Action

The mechanism by which 2-(4-Hydroxymethylphenyl)-5-methylbenzoic acid exerts its effects is primarily through its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The aromatic ring structure allows for π-π interactions with other aromatic systems, which can be crucial in biological systems and material science applications.

Comparison with Similar Compounds

    4-Hydroxymethylbenzoic acid: Lacks the additional methyl group, leading to different reactivity and applications.

    5-Methylsalicylic acid: Contains a hydroxyl group ortho to the carboxylic acid, resulting in distinct chemical behavior.

    2-Methyl-4-hydroxybenzoic acid: Similar structure but with different positioning of functional groups, affecting its properties.

Uniqueness: 2-(4-Hydroxymethylphenyl)-5-methylbenzoic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and potential applications. Its combination of hydroxymethyl and methylbenzoic acid groups allows for versatile chemical transformations and interactions, making it valuable in various research and industrial contexts.

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